1-(4-Fluorobenzyl)pyrrolidine

Medicinal Chemistry Neuroscience PET Tracer Development

1-(4-Fluorobenzyl)pyrrolidine (CAS 139592-91-9, C11H14FN, MW 179.23 g/mol) is a saturated five-membered nitrogen heterocycle bearing a para-fluorobenzyl substituent at the pyrrolidine N1 position. Commercial material is typically offered at 97–98% purity as determined by standard analytical methods.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 139592-91-9
Cat. No. B7883375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)pyrrolidine
CAS139592-91-9
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=C(C=C2)F
InChIInChI=1S/C11H14FN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2
InChIKeyHRRFDYCXYAHGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzyl)pyrrolidine (CAS 139592-91-9): Specifications, Purity, and Core Structural Attributes for Procurement Decisions


1-(4-Fluorobenzyl)pyrrolidine (CAS 139592-91-9, C11H14FN, MW 179.23 g/mol) is a saturated five-membered nitrogen heterocycle bearing a para-fluorobenzyl substituent at the pyrrolidine N1 position. Commercial material is typically offered at 97–98% purity as determined by standard analytical methods. The para-substitution pattern confers distinct electronic properties and lipophilicity relative to ortho-, meta-, and unsubstituted analogs, which are critical determinants of performance in both medicinal chemistry and materials science applications [1].

Why Positional Isomerism Precludes Simple Substitution of 1-(4-Fluorobenzyl)pyrrolidine in Medicinal Chemistry and Material Science


Simple replacement of 1-(4-Fluorobenzyl)pyrrolidine with its ortho- or meta-fluoro isomers, or with the unsubstituted benzyl-pyrrolidine, is not a functionally neutral exchange. The position of the fluorine atom on the benzyl ring profoundly alters both molecular conformation and intermolecular interactions, leading to measurable differences in receptor binding affinity, selectivity, and even crystalline phase templating efficiency [1]. These differences are not predictable from bulk physicochemical properties alone, making empirical, quantitative comparison essential for scientific and procurement decisions.

Quantitative Performance Comparison: 1-(4-Fluorobenzyl)pyrrolidine vs. Analogs in Key Application Domains


Dopamine D2 Receptor Binding Affinity of NCQ 115 (4-Fluorobenzyl Derivative) vs. Raclopride

The dopamine D2 receptor antagonist NCQ 115, which incorporates the 1-(4-fluorobenzyl)pyrrolidine scaffold, demonstrates sub-nanomolar binding affinity. In a direct in vitro competition assay using [3H]raclopride as the radioligand in rat striatal homogenates, NCQ 115 exhibited a Ki of 147 pM (0.147 nM) [1]. This value is approximately 15-fold lower (higher affinity) than the Ki of raclopride itself (≈2.2 nM) under comparable conditions [1], highlighting the critical contribution of the 4-fluorobenzyl moiety to high-affinity D2 receptor interaction.

Medicinal Chemistry Neuroscience PET Tracer Development

Dopamine D2 Receptor Binding Affinity of FP-Eticlopride (N-p-Fluorobenzyl Derivative) vs. Parent Eticlopride

In a series of eticlopride derivatives, substitution of the pyrrolidine N-ethyl group with a p-fluorobenzyl moiety (yielding FP-eticlopride) preserved high D2 receptor affinity. In vitro competitive displacement assays using [3H]spiperone in rat striatal tissue showed an IC50 of 1.9 nM for FP-eticlopride, compared to 2.9 nM for the parent compound eticlopride [1]. This demonstrates that the 4-fluorobenzyl substituent maintains near-equivalent potency while offering a synthetic handle for 18F-radiolabeling.

Radiopharmaceuticals Dopamine Receptor Structure-Activity Relationship

Radiochemical Yield in 18F-Labeling of NCQ 115 via N-4-Fluorobenzylation

The 4-fluorobenzyl group in NCQ 115 serves as a critical site for 18F-radiolabeling. N-4-Fluorobenzylation of the corresponding secondary pyrrolidine precursor with [18F]4-fluorobenzyl iodide proceeds with a radiochemical yield of 15-20% (decay-corrected) and a total synthesis time of 90 minutes, producing [18F]NCQ 115 with >99% radiochemical purity and specific activity of ~1500 Ci/mmol [1]. This synthetic efficiency is sufficient for routine PET imaging studies.

Positron Emission Tomography Radiochemistry PET Tracer Synthesis

Crystallinity of AFI-Type Aluminophosphate (AlPO4-5) Directed by Para-Fluorobenzyl-Pyrrolidine vs. Meta- and Unsubstituted Analogs

In the hydrothermal synthesis of AlPO4-5 molecular sieves, the para-fluorobenzyl-pyrrolidine template (pF) consistently yields lower crystallinity of the AFI phase compared to benzyl-pyrrolidine (bp) and the meta-fluoro isomer (mF). XRD analysis of products after 3 days of crystallization showed that bp and mF produce well-defined AFI-type patterns, whereas pF results in significantly reduced AFI content with competing phases [1]. The fluorine atom in the para position deteriorates the structure-directing role of the aromatic amine.

Zeolite Synthesis Structure-Directing Agents Microporous Materials

Validated Application Scenarios for 1-(4-Fluorobenzyl)pyrrolidine Based on Comparative Evidence


Synthesis of High-Affinity Dopamine D2 Receptor PET Tracers

1-(4-Fluorobenzyl)pyrrolidine is an essential intermediate for the preparation of 18F-labeled dopamine D2 receptor radioligands such as [18F]NCQ 115. The high D2 receptor affinity (Ki = 147 pM) of the resulting benzamide derivative [1] and the reliable radiochemical yield (15-20%) of the 4-fluorobenzylation step [2] make this compound the preferred building block for PET tracer development over non-fluorinated or ortho-/meta-fluoro analogs.

Lead Optimization of Antipsychotic Drug Candidates Targeting Dopamine D2 Receptors

The 4-fluorobenzyl-pyrrolidine scaffold confers sub-nanomolar binding affinity to dopamine D2 receptors, as demonstrated by NCQ 115 (Ki = 147 pM) [1]. This moiety can be used as a privileged structure in medicinal chemistry programs aimed at developing potent, selective D2 antagonists or partial agonists for the treatment of schizophrenia and other psychotic disorders. The data provide a quantitative benchmark against which new analogs can be compared.

Investigating Structure-Directing Agent (SDA) Effects in Zeolite and Aluminophosphate Synthesis

The para-fluorobenzyl-pyrrolidine isomer serves as a critical negative control and mechanistic probe in studies of template-framework interactions during the hydrothermal synthesis of microporous materials. Its poor structure-directing ability for AFI-type phases, in contrast to the meta-fluoro and unsubstituted analogs [3], provides valuable information for computational modeling of SDA efficacy and for designing new organic templates with tailored electronic properties.

Building Block for CNS-Penetrant Chemical Probes and Fragment-Based Drug Discovery

Given the favorable balance of lipophilicity and molecular weight (MW = 179.23 g/mol) conferred by the para-fluorobenzyl group, 1-(4-Fluorobenzyl)pyrrolidine is a suitable starting material for the synthesis of CNS-focused chemical probes and fragment libraries. The commercial availability of the compound at >97% purity ensures reproducible outcomes in medicinal chemistry campaigns.

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